benzyl 2-((4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a bicyclic core fused with pyrazole and pyrimidine rings. Key structural features include:
- 4-Hydroxy group at position 4, which may enhance hydrogen-bonding interactions.
- 4-Methoxyphenyl substituent at position 1, contributing to lipophilicity and electronic effects.
- Benzyl thioacetate moiety at position 6, introducing a sulfur-containing ester that may influence metabolic stability or act as a prodrug.
Its synthesis typically involves nucleophilic substitution reactions, such as thioether formation between pyrazolo[3,4-d]pyrimidine precursors and benzyl thioacetate derivatives .
Properties
IUPAC Name |
benzyl 2-[[1-(4-methoxyphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4S/c1-28-16-9-7-15(8-10-16)25-19-17(11-22-25)20(27)24-21(23-19)30-13-18(26)29-12-14-5-3-2-4-6-14/h2-11H,12-13H2,1H3,(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWFDICFFFQXRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)SCC(=O)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzyl 2-((4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate is a heterocyclic compound with potential biological activities, particularly in antiviral and anti-inflammatory contexts. This article aims to explore its biological activity based on current research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C21H18N4O4S
- Molecular Weight : 422.46 g/mol
- IUPAC Name : Benzyl 2-[[1-(4-methoxyphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetate
Antiviral Activity
Recent studies have highlighted the antiviral potential of pyrazolo[3,4-d]pyrimidine derivatives, including this compound. Research indicates that compounds in this class exhibit significant efficacy against various viruses:
- Herpes Simplex Virus Type 1 (HSV-1) : Certain pyrazolo derivatives were found to inhibit HSV-1 effectively, with EC50 values indicating potent antiviral activity.
- Human Immunodeficiency Virus (HIV) : Compounds structurally similar to this compound demonstrated effectiveness against both wild-type and resistant strains of HIV, suggesting a broad-spectrum antiviral capability .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound are also noteworthy. Studies have shown that derivatives of pyrazolo[3,4-d]pyrimidines can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation:
| Compound | IC50 (μM) | Activity |
|---|---|---|
| Benzyl 2-((...)) | 0.04 ± 0.01 | Comparable to Celecoxib |
| Other Derivatives | Varies | Significant COX inhibition |
The inhibition of COX enzymes leads to decreased production of prostaglandins, which are mediators of inflammation .
In Vitro Studies
In vitro assays conducted on various cell lines have demonstrated the compound's ability to reduce inflammatory markers and viral loads. For instance:
- Cell Line Studies : In RAW264.7 macrophages treated with the compound, a reduction in nitric oxide production was observed, indicating anti-inflammatory effects.
- Viral Inhibition Assays : The compound was tested against viral strains in cultured cells, showing significant reductions in viral replication rates.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. Modifications to the pyrazole and pyrimidine rings have been systematically evaluated to enhance potency against specific targets:
- Substituents at the 4-position of the phenyl ring have been shown to affect antiviral efficacy.
- The presence of thioacetate moieties is linked to improved anti-inflammatory activity.
Scientific Research Applications
Anticancer Activity
One of the primary applications of this compound is its anticancer properties . Research has indicated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant inhibitory effects on various cancer cell lines. For instance, compounds with similar structures have been shown to inhibit EGFR (epidermal growth factor receptor) kinase activity, which is crucial in the proliferation of cancer cells.
Case Study: EGFR Kinase Inhibition
A study demonstrated that pyrazolo[3,4-d]pyrimidine derivatives could effectively inhibit EGFR kinase activity, leading to reduced viability in cancer cells. The synthesis of these compounds often involves modifying the pyrazolo[3,4-d]pyrimidine scaffold to enhance their potency against specific cancer types such as lung and breast cancer .
Kinase Inhibition
Benzyl 2-((4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate may also function as a kinase inhibitor . Kinases are enzymes that play a vital role in signal transduction pathways; thus, their inhibition can lead to therapeutic effects in diseases characterized by aberrant signaling, including diabetes and certain cancers.
Case Study: Diabetes Treatment
Research has shown that pyrazolo[3,4-d]pyrimidine compounds can inhibit specific kinases involved in diabetic complications such as diabetic nephropathy and neuropathy. These compounds potentially modulate glucose metabolism and improve insulin sensitivity, making them candidates for further development in diabetes treatments .
Antioxidant Properties
Another area of interest is the antioxidant activity of this compound. Antioxidants are crucial for combating oxidative stress, which is linked to various chronic diseases.
Research Findings
Studies have indicated that compounds featuring the pyrazolo[3,4-d]pyrimidine structure possess antioxidant properties that can protect cells from oxidative damage. This effect is particularly relevant in neurodegenerative diseases where oxidative stress is a contributing factor .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves multiple steps that allow for modifications enhancing its biological activity. The structure-activity relationship (SAR) studies are essential for understanding how changes in the molecular structure affect the compound's efficacy and selectivity against various targets.
| Structural Feature | Modification Impact |
|---|---|
| Hydroxy group | Increases solubility and bioavailability |
| Methoxy group | Enhances lipophilicity and cellular uptake |
| Thioacetate moiety | Potentially increases binding affinity to target proteins |
Comparison with Similar Compounds
Substituent Variations at Position 1 and 6
Functional Group Impact on Bioactivity
- Thioether vs. Thioacetate : The benzyl thioacetate in the target compound (ester) contrasts with thioether-linked morpholine () or propanamide (). Esters may act as prodrugs, whereas thioethers directly influence target binding .
- Hydroxy vs. Amino Groups: The 4-hydroxy group in the target compound differs from diamines in (e.g., N4-(4-methoxyphenyl)-N6,N6,1-trimethyl). Amino groups often enhance kinase inhibition potency but reduce metabolic stability .
- Aromatic Substituents : The 4-methoxyphenyl group in the target compound provides moderate electron-donating effects, compared to electron-withdrawing groups like chloro () or fluorine (), which alter binding affinity .
Molecular Weight and Solubility Trends
*Calculated using fragment-based methods.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for benzyl 2-((4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate, and how can yield be improved?
- Methodology : The synthesis involves coupling a pyrazolo[3,4-d]pyrimidine core with a thioacetate moiety. For example, tert-butyl-protected intermediates (e.g., tert-butyl 2-...acetate) can be deprotected using trifluoroacetic acid (TFA) in dichloromethane (DCM), achieving quantitative yields under controlled conditions . Microwave-assisted synthesis (e.g., 60–100°C, 1–4 hours) is recommended for pyrazolo[3,4-d]pyrimidine derivatives, with yields ranging from 21% to 62% depending on substituents .
- Key Considerations : Optimize reaction time, solvent polarity (e.g., methanol, DCM), and temperature to minimize side reactions.
Q. How can structural confirmation of the compound be achieved using spectroscopic techniques?
- Methodology :
- 1H/13C NMR : Aromatic protons in the pyrazolo[3,4-d]pyrimidine core typically appear at δ 8.0–9.0 ppm, while methoxy groups (e.g., 4-methoxyphenyl) resonate at δ 3.8–4.0 ppm. Thioether linkages (C-S) show carbon shifts at δ 35–45 ppm .
- LC/MS : Use electrospray ionization (ESI) with [M+H]+ calibration. For example, a related compound (C28H33N6O5) showed a calculated m/z of 533.2512 and observed m/z of 533.2579 .
Q. What are the solubility properties of this compound in common solvents?
- Data : Pyrazolo[3,4-d]pyrimidine derivatives exhibit moderate solubility in polar aprotic solvents (e.g., DCM, DMF) but limited solubility in water. For instance, tert-butyl-protected analogs dissolve readily in DCM, while deprotected forms require DMF for solubilization .
Advanced Research Questions
Q. How does the thioether linker in this compound influence its utility in PROTAC design?
- Mechanistic Insight : The thioether group enhances chemical stability and serves as a flexible linker for recruiting E3 ubiquitin ligases in PROTACs. For example, similar pyrazolo[3,4-d]pyrimidine-based PROTACs demonstrated efficient BTK degradation via CRBN or VHL ligase recruitment .
- Experimental Design : Compare degradation efficiency using thioether vs. ether or alkyl linkers in cell-based assays (e.g., Western blot for target protein levels).
Q. What structure-activity relationships (SAR) govern the biological activity of this compound in kinase inhibition?
- Data : Substituents at the 4-hydroxy and 4-methoxyphenyl positions significantly impact potency. For example:
- 4-Methoxy : Enhances metabolic stability but may reduce binding affinity due to steric effects.
- Thioacetate : Improves membrane permeability compared to carboxylate analogs .
- Methodology : Synthesize analogs with varied substituents (e.g., halogen, alkyl) and test in kinase inhibition assays (IC50 profiling).
Q. How can this compound be applied in phosphoinositide 3-kinase (PI3K) inhibition studies?
- Evidence : Structurally related pyrazolo[3,4-d]pyrimidines with fluorophenyl and quinazolinone moieties exhibit PI3Kδ inhibition (IC50 < 50 nM). The benzyl thioacetate group may enhance isoform selectivity .
- Experimental Approach : Perform kinase panel screening and molecular docking studies to validate binding to PI3K active sites.
Q. What analytical methods are suitable for quantifying this compound in biological matrices?
- Methodology :
- HPLC : Use a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile (gradient elution). Detection at 254 nm ensures sensitivity .
- Mass Spectrometry : Employ tandem MS (LC-MS/MS) with a lower limit of quantification (LLOQ) of 1 ng/mL in plasma .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
